

Application Notes and Protocols for (S)-SNAP5114 in Animal Models of Epilepsy

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Compound of Interest		
Compound Name:	(S)-SNAP5114	
Cat. No.:	B1681030	Get Quote

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Introduction

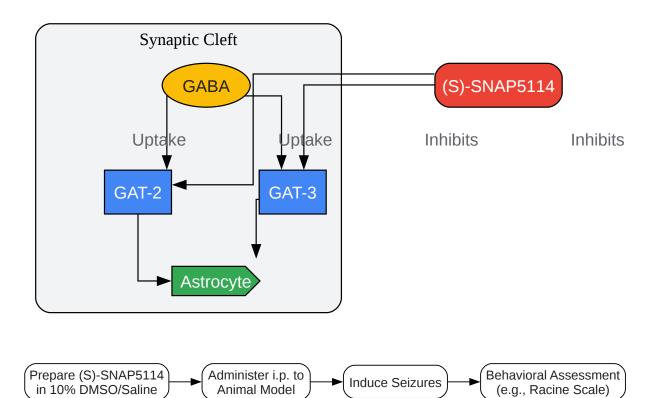
(S)-SNAP5114 is a valuable pharmacological tool for investigating the role of GABAergic neurotransmission in epilepsy. It acts as a selective inhibitor of the GABA transporters GAT-2 and GAT-3, which are primarily expressed on astrocytes.[1][2] By blocking these transporters, **(S)-SNAP5114** increases extracellular GABA levels, particularly in the thalamus, leading to anticonvulsant effects.[1][3] This document provides detailed application notes and experimental protocols for utilizing **(S)-SNAP5114** in preclinical animal models of epilepsy.

Mechanism of Action

(S)-SNAP5114 exhibits selectivity for the GABA transporters GAT-3 and GAT-2, with reported IC50 values of 5 μ M for human GAT-3 (hGAT-3) and 21 μ M for rat GAT-2 (rGAT-2).[3][4] Its inhibitory activity at the GAT-1 transporter is significantly lower, with an IC50 of 388 μ M for human GAT-1 (hGAT-1).[3][4] This selectivity allows for the specific investigation of the roles of GAT-2 and GAT-3 in regulating GABAergic tone and seizure susceptibility. The inhibition of these transporters by (S)-SNAP5114 leads to an accumulation of extracellular GABA, thereby enhancing GABAergic inhibition and producing anticonvulsant effects.

(e.g., Racine Scale)

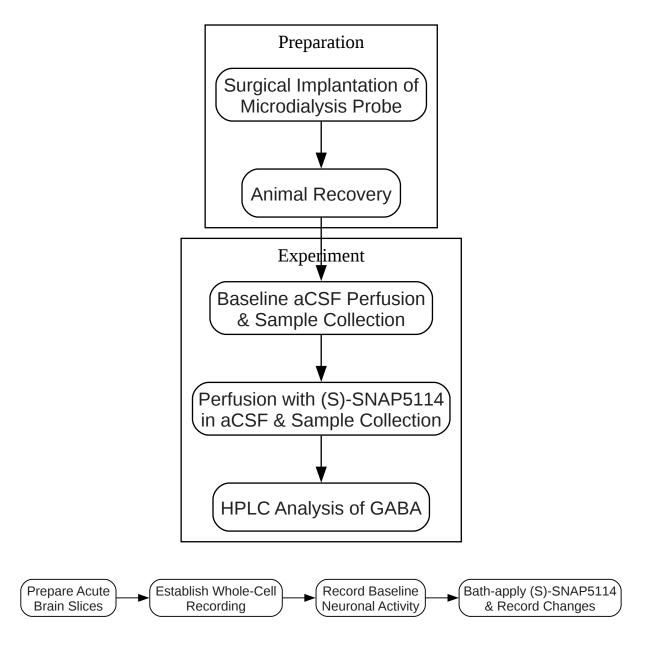




Animal Model

Induce Seizures





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